4-(Ethoxymethyl)-2-azaspiro[4.5]decane
Description
4-(Ethoxymethyl)-2-azaspiro[4.5]decane is a spirocyclic amine derivative with the molecular formula C₁₃H₂₅N₃O and a molecular weight of 239.36 g/mol . Its structure features a 2-azaspiro[4.5]decane core substituted with an ethoxymethyl group. The ethoxymethyl group introduces steric bulk and ether functionality, which may influence solubility and biological interactions compared to other spirocyclic analogs.
Properties
IUPAC Name |
4-(ethoxymethyl)-2-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-14-9-11-8-13-10-12(11)6-4-3-5-7-12/h11,13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTQNOLYYPQKKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CNCC12CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Ethoxymethyl)-2-azaspiro[4.5]decane, also known as Oliceridine, is a compound that has garnered attention for its unique pharmacological properties, particularly as a biased agonist at the μ-opioid receptor. This article delves into its biological activity, mechanisms of action, and related research findings.
- Molecular Formula : C12H17N
- Molecular Weight : 191.27 g/mol
- IUPAC Name : this compound
Oliceridine acts primarily as a biased agonist at the μ-opioid receptor, which means it selectively activates certain signaling pathways while minimizing others. This selectivity is crucial in reducing side effects commonly associated with traditional opioids, such as respiratory depression and addiction potential.
Biochemical Pathways
The compound influences both ascending and descending spinal pathways involved in pain modulation. Its action leads to analgesia comparable to traditional opioids like morphine but with a potentially improved safety profile.
Pharmacokinetics
The pharmacokinetic properties of Oliceridine have been characterized in various studies:
- Half-Life (T1/2) : Approximately 1.36 hours.
- Area Under Curve (AUC) : Varies based on dosage, with significant values observed in multiple studies.
- Clearance (Cl/F) : Ranges from 1.34 to 2.99 L/h/kg depending on the experimental conditions.
Antitumor Activity
Recent studies have explored the anticancer potential of derivatives related to the azaspiro framework:
- A series of novel compounds derived from 4-azaspiro[4.5]decane exhibited moderate to potent activity against various cancer cell lines, including human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cells. For instance:
Analgesic Effects
Oliceridine's analgesic effects have been evaluated through clinical trials:
- In a randomized controlled trial, Oliceridine was found to provide effective pain relief post-surgery while demonstrating a lower incidence of side effects compared to morphine.
Data Table: Pharmacokinetic Parameters
| Example | Dose (mg/kg) | T1/2 (h) | AUC last (ng.h/ml) | Cl/F (L/h/kg) | Vss (L/kg) |
|---|---|---|---|---|---|
| Ex. 1 | 1 | 1.81 | 332 | 2.99 | 18.3 |
| Ex. 2 | 1 | 1.36 | 458 | 2.17 | 59.0 |
| Ex. 3 | 1 | 1.31 | 743 | 1.34 | 52.8 |
| Ex. 4 | 1 | 0.85 | 688 | 1.47 | 66.0 |
| Ex. 5 | 1 | 0.73 | 501 | 1.99 | 16.1 |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Pharmacological Properties
- Conversely, 1,4-dioxa derivatives benefit from increased polarity for aqueous solubility .
- Receptor Binding : In serotonin 5HT1A receptor studies, spiro scaffolds with piperazine or aryloxyethylamine substituents showed strong interactions with residues like D116 and S199 . The ethoxymethyl group’s positioning relative to these residues could modulate affinity.
Key Research Findings and Contradictions
- Potency in Ion Channel Inhibition : 2-Azaspiro[4.5]decane derivatives (e.g., compound 21 ) exhibited 3-fold higher Cav2.2 inhibitory activity than piperidine-based leads, emphasizing the scaffold's versatility . However, substituent size and stereochemistry had minimal impact, contrasting with antibacterial assays where size was critical .
- Synthetic Flexibility : Copper-catalyzed methods enable diverse functionalization (e.g., difluoroalkylation), but the ethoxymethyl derivative’s synthesis remains underexplored .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
